(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride
Overview
Description
“(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride” is a synthetic compound used in various scientific research applications . It’s a chiral molecule that exists in two enantiomeric forms, ®-DCE and (S)-DCE .
Molecular Structure Analysis
The molecular structure of “(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride” is represented by the linear formula C8H10Cl3N . The InChI code for this compound is 1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 .Physical And Chemical Properties Analysis
“(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 226.53 g/mol . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Biocide and Corrosion Inhibition
- Multifunctional Biocide : A compound closely related to (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride, known as 2-(Decylthio)ethanamine hydrochloride, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also exhibits properties of biofilm and corrosion inhibition, making it useful in cooling water systems (Walter & Cooke, 1997).
Antiamoebic Activity
- Synthesis and Activity Against Entamoeba histolytica : Research on chalcones bearing N-substituted ethanamine, synthesized through reactions involving N-substituted ethanamine hydrochloride, showed promising antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica (Zaidi et al., 2015).
Enantioselective Synthesis in Drug Development
- Chiral Intermediate for Antifungal Agent : A study focused on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate of the antifungal agent Miconazole. This process demonstrated the use of (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride in the synthesis of pharmaceutical compounds (Miao et al., 2019).
Environmental Remediation
- Removal of Toxic Pollutants from Wastewater : A study involving 2,4-Dichlorophenol, a highly toxic pollutant, used immobilized horseradish peroxidase for its removal from wastewater. The process included the modification of beads with ethanediamine, which highlights the environmental applications of derivatives of (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride (Wang et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
properties
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHOINUDXICQX-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679971 | |
Record name | (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride | |
CAS RN |
844647-34-3 | |
Record name | (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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